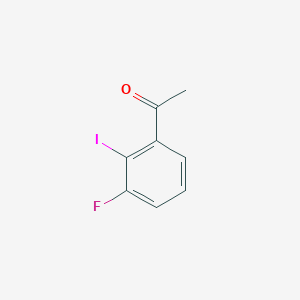
1-(3-Fluoro-2-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6FIO. It is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, along with an ethanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-fluoroacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the final product .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoro-2-iodophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl ethanones.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
1-(3-Fluoro-2-iodophenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-2-iodophenyl)ethanone largely depends on the specific reactions it undergoes. For instance, in electrophilic aromatic substitution reactions, the fluorine and iodine atoms influence the reactivity of the phenyl ring, directing the incoming electrophile to specific positions on the ring. This can lead to the formation of various substituted products .
Comparaison Avec Des Composés Similaires
- 1-(3-Iodophenyl)ethanone
- 1-(4-Fluoro-2-iodophenyl)ethanone
- 1-(2-Iodophenyl)ethanone
Comparison: 1-(3-Fluoro-2-iodophenyl)ethanone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its analogs, such as 1-(3-Iodophenyl)ethanone, which lacks the fluorine atom .
Propriétés
Formule moléculaire |
C8H6FIO |
|---|---|
Poids moléculaire |
264.03 g/mol |
Nom IUPAC |
1-(3-fluoro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6FIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 |
Clé InChI |
DHPKGLUJAFHVSB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC=C1)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


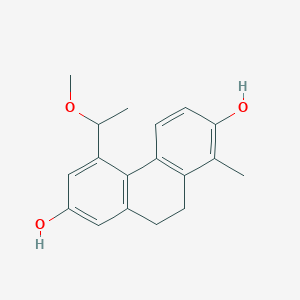
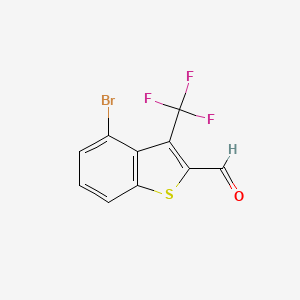
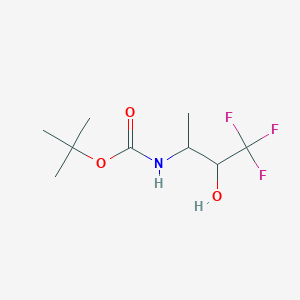
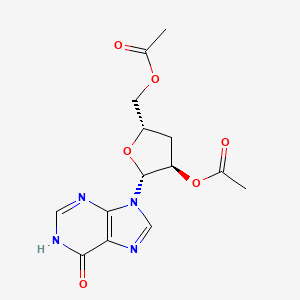
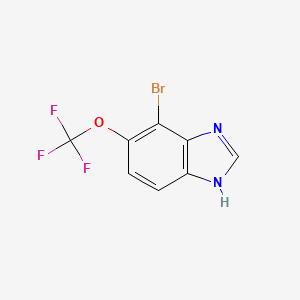
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
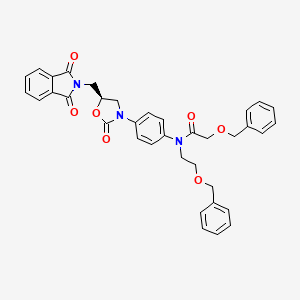
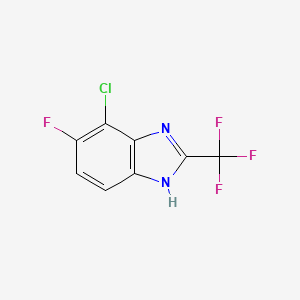
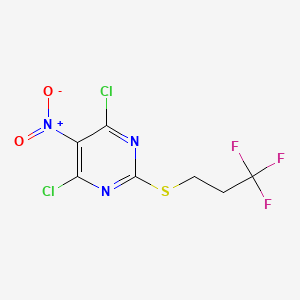
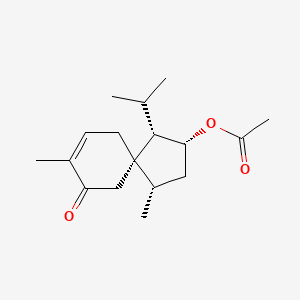
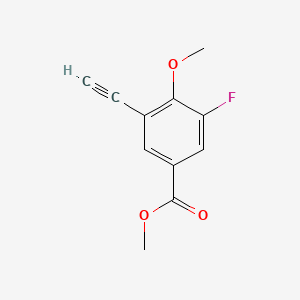
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
